molecular formula C21H12ClF4NO3 B5038512 N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B5038512
M. Wt: 437.8 g/mol
InChI Key: CKTLEWZNETWEBZ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been widely used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide involves the inhibition of CK2 activity. CK2 is a serine/threonine kinase that phosphorylates various proteins involved in cell signaling pathways. The inhibition of CK2 activity by N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide leads to the downregulation of these pathways, resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been shown to have biochemical and physiological effects in various cell types. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide in lab experiments is its potent inhibitory activity against CK2. This allows for the investigation of the role of CK2 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide. One direction is the investigation of its potential as an anti-cancer agent in various cancer types. Another direction is the investigation of its role in other cellular processes such as cell differentiation and apoptosis. Additionally, the development of more water-soluble derivatives of this compound may expand its use in lab experiments.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide can be achieved through a multi-step process. The first step involves the reaction of 2-benzoyl-4-chloroaniline and 2,3,5,6-tetrafluoro-4-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the intermediate product. The intermediate product is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been used in various scientific research applications. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, and the inhibition of CK2 activity has been shown to induce apoptosis in cancer cells. Therefore, N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide has been investigated as a potential anti-cancer agent.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClF4NO3/c1-30-20-17(25)15(23)14(16(24)18(20)26)21(29)27-13-8-7-11(22)9-12(13)19(28)10-5-3-2-4-6-10/h2-9H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTLEWZNETWEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClF4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(phenylcarbonyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide

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